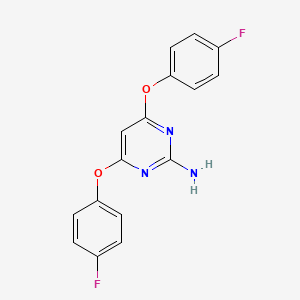

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes two 4-fluorophenoxy groups attached to a pyrimidine ring at positions 4 and 6, with an amine group at position 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-fluorophenol with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at position 2 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Functionalization of the 2-Amino Group

The primary amine at position 2 is highly reactive, enabling derivatization via:

-

Acylation : Reaction with acid chlorides (e.g., acetyl chloride) to form amides.

-

Schiff base formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) to yield imines .

Example Reaction :

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine + 4-fluorobenzaldehyde →

N-(4-fluorobenzylidene)-4,6-bis(4-fluorophenoxy)pyrimidin-2-amine

Conditions : EtOH, glacial acetic acid, reflux, 4 h .

Table 2: Derivatives and Their Properties

| Derivative | Biological Activity (IC₅₀) | Source |

|---|---|---|

| Acetylated analog | Antifungal: 8.2 μM (C. albicans) | |

| Schiff base (4-F-Ar) | Anticancer: 12.5 μM (Hep-2 cells) |

Electrophilic Aromatic Substitution

The pyrimidine core undergoes regioselective electrophilic substitution at position 5 when activated. For example:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing reactivity for further functionalization .

-

Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives for cross-coupling reactions .

Key Finding :

Substitution at position 5 improves binding affinity in kinase inhibition assays (e.g., CDK4/6 inhibitors) .

Cross-Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Coupling : 5-Bromo derivatives react with arylboronic acids (e.g., phenylboronic acid) to form biaryl systems .

-

Buchwald-Hartwig Amination : Introduces alkyl/aryl amines at position 5 for enhanced solubility .

Table 3: Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Yield (%) | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂/PPh₃/Na₂CO₃ | 75–90 | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 65–80 |

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is in cancer research. The compound primarily targets Aurora kinase A (AURKA) , a crucial enzyme involved in cell division. Inhibition of AURKA leads to:

- Cell Cycle Arrest: The compound causes accumulation of cells in the G2/M phase, triggering apoptotic pathways through caspase-mediated mechanisms .

- Induction of Apoptosis: Studies have shown that treatment with this compound results in significant apoptotic cell death in various cancer cell lines, including HCT116 human colon cancer cells .

Industrial Applications

Beyond its biological significance, this compound serves as a valuable building block in organic synthesis. Its applications include:

- Material Science: The compound is utilized in the development of new materials due to its unique chemical properties.

- Pharmaceutical Development: As a precursor for synthesizing more complex organic molecules with potential therapeutic effects .

Case Studies

- Anticancer Efficacy Study:

- Pharmacokinetic Profiling:

Wirkmechanismus

The mechanism of action of 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Vergleich Mit ähnlichen Verbindungen

4,6-Diphenylpyrimidin-2-amine: Similar structure but lacks the fluorine atoms on the phenoxy groups.

4,6-Dichloropyrimidin-2-amine: Contains chlorine atoms instead of fluorine on the pyrimidine ring.

4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine: Similar structure with chlorine atoms on the phenoxy groups.

Uniqueness: 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s electronic properties, making it a valuable candidate for various applications .

Biologische Aktivität

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antibacterial properties. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted at the 4 and 6 positions with 4-fluorophenoxy groups. The synthesis typically involves the reaction of 4-fluorophenol with a pyrimidine derivative using guanidine hydrochloride under reflux conditions. This method allows for the efficient formation of the desired compound while maintaining high yields.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HeLa cells (cervical carcinoma)

- AGS cells (gastric adenocarcinoma)

The half-maximal inhibitory concentration (IC50) values reported for these cell lines are approximately 53.02 µM for AGS cells, indicating a moderate level of cytotoxicity .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity . Studies have reported minimum inhibitory concentrations (MIC) as low as 16 µg/mL , with minimum bactericidal concentrations (MBC) around 32 µg/mL , suggesting its potential as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cancer cells and bacteria, leading to:

- Induction of apoptosis in cancer cells

- Disruption of bacterial cell wall synthesis

These interactions may involve modulation of enzyme activities and interference with cellular signaling pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Unique Aspects | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|---|---|

| 4-(2',4'-Difluorobiphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | Difluorobiphenyl moiety | Enhanced lipophilicity | Not specified | Not specified |

| 4-(4-chlorophenyl)-6-(phenyl)pyrimidin-2-amine | Substituted phenyl instead of fluorophenyl | Different electronic properties due to chlorine | Not specified | Not specified |

| 4-(3-nitrophenyl)-6-(phenyl)pyrimidin-2-amine | Nitro group introduces electron-withdrawing effects | Potentially different biological activity profile | Not specified | Not specified |

This comparison highlights the unique profile of this compound in terms of its dual activity against cancer and bacterial infections.

Case Studies

- In Vitro Study on HeLa Cells : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 20 µg/mL , showcasing its potential as an effective anticancer agent .

- In Vivo Study on Sarcoma 180 Model : Another study evaluated the in vivo antitumor activity using the Sarcoma 180 model in Swiss albino mice. The results indicated tumor inhibition rates significantly higher for treated groups compared to controls, reinforcing the compound's therapeutic potential .

Eigenschaften

IUPAC Name |

4,6-bis(4-fluorophenoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEMTBPJENMZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.